[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
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Overview
Description
1,2,6-Tri-O-galloyl-beta-D-glucose is a naturally occurring hydrolyzable tannin. It is a polyphenolic compound that can be extracted from plants such as Sanguisorba officinalis . This compound has garnered significant attention due to its medicinal properties, including anti-inflammatory and bacteriostatic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of beta-D-glucose with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a specific temperature to ensure complete esterification.
Industrial Production Methods
Industrial production of 1,2,6-Tri-O-galloyl-beta-D-glucose involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound . The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: It can be hydrolyzed to release gallic acid and glucose.
Esterification: The compound can undergo further esterification to form higher galloyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Hydrolysis: Gallic acid and glucose.
Esterification: Higher galloyl esters.
Scientific Research Applications
1,2,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Inhibition of Enzymes: It inhibits enzymes such as the hepatitis C virus NS3 protease, which is crucial for viral replication.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory properties.
Modulation of Gene Expression: It influences the expression of genes involved in inflammation and immune response.
Comparison with Similar Compounds
1,2,6-Tri-O-galloyl-beta-D-glucose is unique among hydrolyzable tannins due to its specific structure and properties. Similar compounds include:
1,3,6-Tri-O-galloyl-beta-D-glucose: Another hydrolyzable tannin with similar anti-inflammatory properties.
1,2,3,6-Tetra-O-galloyl-beta-D-glucose: A higher esterified form with additional galloyl groups.
1,2,3,4,6-Penta-O-galloyl-beta-D-glucose: A more complex tannin with multiple galloyl groups, exhibiting stronger antioxidant activity.
Properties
CAS No. |
79886-49-0 |
---|---|
Molecular Formula |
C27H24O18 |
Molecular Weight |
636.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |
InChI Key |
LLENXGNWVNSBQG-VFTFQOQOSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
Origin of Product |
United States |
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